1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol
Overview
Description
1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One of the significant applications of related compounds is in the field of corrosion science. A study by Bentiss et al. (2009) explored the corrosion control properties of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in a hydrochloric acid medium. This research demonstrated the compound's high inhibition efficiency, reaching up to 98% at a specific concentration, suggesting that derivatives of "1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol" might also exhibit similar corrosion inhibition properties. The study provides insights into the adsorption mechanism and the compound's role as a mixed inhibitor for both cathodic and anodic corrosion processes (Bentiss et al., 2009).
Synthetic Chemistry and Catalysis
In synthetic chemistry, these compounds have shown utility in facilitating various chemical reactions. For instance, research by Martin‐Rapún et al. (2011) found that enantiopure 4-oxy-substituted 3-aminopyrrolidines, which share structural similarities with "this compound," serve as effective catalysts for the asymmetric, anti-selective Mannich reaction. This highlights the potential of such compounds in enantioselective synthesis, showing very high catalytic activity and stereoselectivity under certain conditions (Martin‐Rapún et al., 2011).
Pharmaceutical Applications
Moreover, compounds structurally related to "this compound" have been explored for their potential pharmaceutical applications. For example, Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties against cancer cells, suggesting that similar compounds could be developed as tubulin-targeting antitumor agents. The study shows that modifications to the chemical structure can significantly affect their biological activity, offering a promising route for the development of new therapeutics (Greene et al., 2016).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of "this compound" have been applied in the development of new materials. Damaceanu et al. (2012) synthesized a new polymer-drug conjugate for potential biomedical applications, indicating the versatility of these compounds in creating functional materials for drug delivery systems (Damaceanu et al., 2012).
Properties
IUPAC Name |
1-(4-aminophenyl)-4-methoxypyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-11-7-13(6-10(11)14)9-4-2-8(12)3-5-9/h2-5,10-11,14H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRVKIZFBWGANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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